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Compound of Interest

Compound Name: (1,3E,52)-Undeca-1,3,5-triene-d5

Cat. No.: B15135950

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific CAS Number or dedicated experimental data for the deuterated
compound (1,3E,5Z)-Undeca-1,3,5-triene-d5 has been identified in publicly available
databases. This guide provides comprehensive information on the non-deuterated parent
compound, (1,3E,5Z)-Undeca-1,3,5-triene, and discusses the scientific principles and
applications of deuteration in drug development to serve as a foundational resource.

Introduction to (1,3E,5Z)-Undeca-1,3,5-triene

(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene, a class of organic molecules
characterized by three alternating double and single carbon-carbon bonds. This particular
isomer has been identified as a flavor and fragrance agent and is also known by synonyms
such as Cystophorene and Galbanolene.[1][2] Its structural features make it a subject of
interest in synthetic chemistry and potentially as a building block or pharmacophore in drug
discovery.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of the non-
deuterated parent compound.
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Property Value Source

IUPAC Name (3E,52)-undeca-1,3,5-triene [1]

Cystophorene, (Z,E)-Undeca-
Synonyms ) [1112]
1,3,5-triene, Galbanolene

19883-27-3[1][2][3], 51447-08-

CAS Number

6[4][5]
Molecular Formula Ci1His [11[3]
Molecular Weight 150.26 g/mol [1][3]

Colorless to pale yellow clear
Appearance o ) [4]
liquid (estimated)

. _ 206.0 to 207.0 °C @ 760 mm
Boiling Point , [4]
Hg (estimated)

logP (o/w) 5.085 (estimated) [4]

Soluble in alcohol; Insoluble in
Solubility water (0.8331 mg/L @ 25°C, [4]

est.)

The Role of Deuteration in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule
with its heavier, stable isotope, deuterium (D).[6] This modification can significantly alter the
drug's metabolic profile without changing its fundamental shape or pharmacological target.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H)
bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the
rate-limiting step are significantly slowed when a C-D bond is present at that position. This
phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is the primary mechanism
by which deuteration improves drug properties.[7]

Key benefits of deuteration include:
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e Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[6]
o Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[7]

 Increased Efficacy: Higher plasma concentrations and prolonged exposure can improve
therapeutic effects.[7]

e Reduced Dosing Frequency: A longer half-life may allow for less frequent administration,
improving patient compliance.

The FDA considers deuterated drugs to be new chemical entities, offering a pathway for
developing improved versions of existing medicines.[8] The first deuterated drug, Austedo®
(deutetrabenazine), was approved by the FDA in 2017.[6][8]

Caption: Metabolic pathway comparison of standard vs. deuterated drugs.

Synthesis and Experimental Protocols

While a specific protocol for (1,3E,5Z)-Undeca-1,3,5-triene-d5 is not available, general
synthetic routes for non-deuterated undecatrienes often involve Wittig reactions or palladium-
catalyzed cross-coupling reactions to stereoselectively form the conjugated double bond
system.[9]

General Experimental Workflow for Triene Synthesis

A plausible synthesis would involve the coupling of smaller, stereochemically defined
fragments. Deuterium could be introduced by using a deuterated starting material, such as a
deuterated aldehyde or a deuterated Wittig reagent.

Hypothetical Protocol for Deuteration:

o Preparation of Deuterated Precursor: A key starting material, for example, an alkyl halide, is
synthesized with deuterium atoms at the desired positions. This can be achieved using
deuterated reagents like lithium aluminum deuteride (LiAIDa4) for reductions or deuterated
solvents in exchange reactions.

o Wittig Reaction: The deuterated precursor (e.g., a deuterated phosphonium ylide) is reacted
with an appropriate aldehyde or ketone containing the remainder of the carbon skeleton. The
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geometry of the resulting double bond (E/Z) is controlled by the choice of reagents and
reaction conditions.

o Purification: The final product is isolated and purified from the reaction mixture using
standard laboratory techniques such as column chromatography.

o Characterization: The structure, stereochemistry, and isotopic enrichment of the final
deuterated compound are confirmed using analytical techniques like Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Deuterated Starting
Material (e.g., R-d5-X)

Step 1: Coupling Reaction
(e.g., Wittig or Suzuki)

Coupling Partner
(e.g., Aldehyde)

(Crude Product Mixture)

:

Step 2: Purification
(Column Chromatography)

Final Product:
(1,3E,5Z)-Undeca-1,3,5-triene-d5

Step 3: Characterization
(NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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